molecular formula C12H12F2O2 B13903783 Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate

Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate

Cat. No.: B13903783
M. Wt: 226.22 g/mol
InChI Key: PSXLFKMJXZJLMR-UHFFFAOYSA-N
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Description

Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate: is an organic compound that features a cyclopropane ring substituted with a difluoromethyl group and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable alkene precursor with a difluoromethylating agent. One common method employs difluoromethyl diazomethane in the presence of a rhodium(II) catalyst . The reaction conditions often include a solvent such as dichloromethane and are carried out at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Enzymatic processes have also been explored for the synthesis of difluoromethylated cyclopropanes, offering a greener alternative to traditional chemical methods .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products:

    Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry: Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The difluoromethyl group can improve the metabolic stability and lipophilicity of drug candidates, making it a valuable moiety in drug design .

Industry: The compound is also investigated for its applications in materials science, particularly in the development of fluorinated polymers and coatings that exhibit enhanced chemical resistance and durability .

Mechanism of Action

The mechanism by which Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate exerts its effects is primarily through its interactions with biological targets. The difluoromethyl group can form strong hydrogen bonds and enhance the binding affinity of the compound to its molecular targets. This can lead to increased potency and selectivity in biological assays .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate is unique due to the presence of both the difluoromethyl group and the benzyl ester, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12F2O2

Molecular Weight

226.22 g/mol

IUPAC Name

benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H12F2O2/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2

InChI Key

PSXLFKMJXZJLMR-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)OCC2=CC=CC=C2)C(F)F

Origin of Product

United States

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